3-Methylheptanenitrile
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Overview
Description
3-Methylheptanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to produce nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and desired purity of the product.
Types of Reactions:
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of nitriles can yield primary amines. This reaction typically uses hydrogen gas in the presence of a metal catalyst.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium or potassium cyanide in ethanol for the initial formation of nitriles from halogenoalkanes.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Methylheptanenitrile finds applications in several scientific fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylheptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in various biochemical reactions, influencing cellular pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-Methylpentanenitrile: Shares a similar structure but with a shorter carbon chain.
Heptanenitrile: Lacks the methyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3-Methylheptanenitrile’s unique structure, with a methyl group on the third carbon, imparts distinct chemical and physical properties, making it valuable for specific applications where other nitriles may not be suitable .
Properties
IUPAC Name |
3-methylheptanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNYWLQBGDZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710099 |
Source
|
Record name | 3-Methylheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75854-65-8 |
Source
|
Record name | 3-Methylheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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